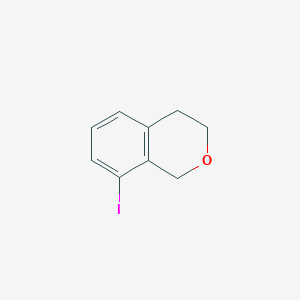
8-Iodo-3,4-dihydro-1H-2-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodo-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C9H9IO It is a derivative of 2-benzopyran, where an iodine atom is substituted at the 8th position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-1H-2-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
化学反応の分析
Types of Reactions
8-Iodo-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 8-iodo-2H-1-benzopyran-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or diethyl ether.
Major Products
Substitution: Formation of 8-substituted-3,4-dihydro-1H-2-benzopyran derivatives.
Oxidation: Formation of 8-iodo-2H-1-benzopyran-1-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran.
科学的研究の応用
8-Iodo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Chemical Biology: It serves as a probe for studying biological processes involving benzopyran derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of 8-Iodo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved would vary based on the specific bioactive derivative being studied .
類似化合物との比較
8-Iodo-3,4-dihydro-1H-2-benzopyran can be compared with other benzopyran derivatives:
3,4-Dihydro-2H-1-benzopyran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
8-Chloro-3,4-dihydro-1H-2-benzopyran: Contains a chlorine atom, leading to different chemical and biological properties compared to the iodine derivative.
特性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
8-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
InChIキー |
OTPLOUWTJHJEIO-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1C=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
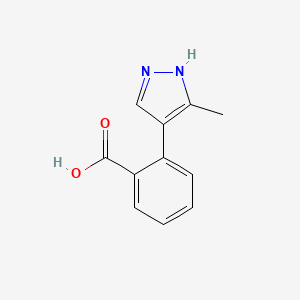
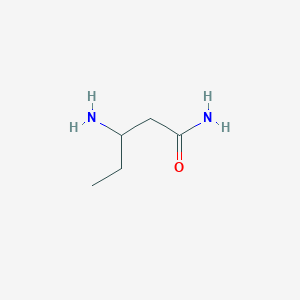
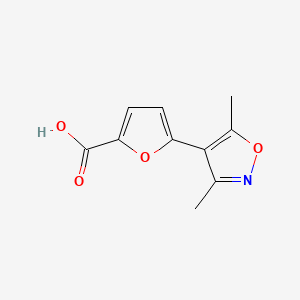
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)
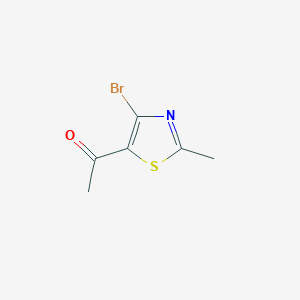
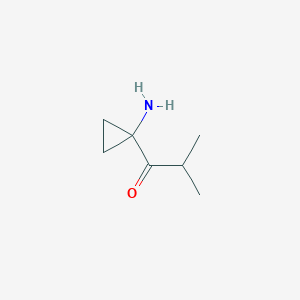
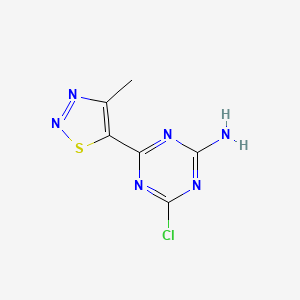
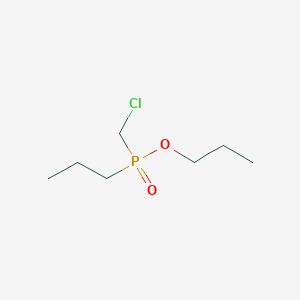

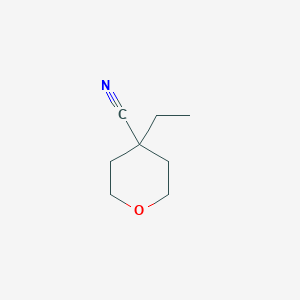
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)

